molecular formula C39H63F6N13O14 B12454714 C3a 70-77 ditrifluoroacetate

C3a 70-77 ditrifluoroacetate

Cat. No.: B12454714
M. Wt: 1052.0 g/mol
InChI Key: UZSGZXMAWLKTCQ-ZACJZTFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C3a 70-77 ditrifluoroacetate (C3a(70-77) TFA) is a synthetic octapeptide corresponding to residues 70–77 of the complement component C3a, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR). This peptide retains 1–2% of the biological activity of full-length C3a, a potent anaphylatoxin involved in immune and inflammatory responses . The trifluoroacetate (TFA) salt form enhances solubility and stability compared to the free peptide, making it suitable for experimental applications .

C3a(70-77) TFA directly interacts with human lymphocytes and monocytes, modulating immune functions such as leukocyte migration and lymphokine production . It is widely used in inflammation research to study complement receptor interactions and signaling pathways .

Properties

Molecular Formula

C39H63F6N13O14

Molecular Weight

1052.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H61N13O10.2C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;2*3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);2*(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;;/m0../s1

InChI Key

UZSGZXMAWLKTCQ-ZACJZTFSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Preparation and Loading

The synthesis begins with Rink amide resin , which provides an amide bond at the C-terminus. For a 0.1 mmol scale:

  • Resin swelling : Rink amide resin is swelled in dimethylformamide (DMF) for 1 hour.
  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF.
  • Amino acid activation : The first amino acid (e.g., arginine) is activated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOAt (hydroxyazabenzotriazole) in the presence of N-methylmorpholine (NMM) or DIPEA (N,N-diisopropylethylamine).
  • Coupling : The activated amino acid is coupled to the resin.

Key Reagents :

Component Purpose Source
Rink amide resin Solid support for C-terminal
HBTU Carbodiimide coupling agent
Piperidine Fmoc deprotection agent
NMM/DIPEA Base for activation

Chain Elongation

The sequence ASHLGLAR (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) is assembled sequentially:

  • Deprotection : Fmoc groups are removed after each coupling step using 20% piperidine in DMF.
  • Coupling : Each Fmoc-amino acid is activated with HBTU/HOAt and coupled to the growing chain.
  • Monitoring : Coupling efficiency is assessed using the Kaiser test (ninhydrin-based colorimetric assay).

Critical Parameters :

  • Coupling time : 1–2 hours for standard amino acids (e.g., alanine, leucine).
  • Temperature : Room temperature for most steps.
  • Solvent : DMF for swelling, activation, and coupling.

Cleavage and Trifluoroacetate Salt Formation

After completing the sequence:

  • Final deprotection : The N-terminal Fmoc group is removed.
  • Cleavage : The peptide is cleaved from the resin using TFA (95%) with scavengers (e.g., TIS, water, anisole) to prevent side reactions.
  • Salt formation : The peptide is precipitated with diethyl ether, and trifluoroacetate is introduced during or after cleavage.

Cleavage Cocktail :

Component Volume (mL per 0.5 mmol) Purpose
TFA 30 Cleavage/deprotection
TIS (triisopropylsilane) 0.75 Scavenger for Trt groups
Water 0.75 Hydrolysis of esters
Anisole 0.75 Resin swelling agent

Note: TIS replaces EDT (ethanedithiol) in protocols to avoid reduction of sensitive residues like tryptophan.

Purification and Characterization

Purification

The crude peptide is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) :

  • Solubilization : Dissolved in acetonitrile (ACN) or DMSO.
  • Chromatography : Eluted using a gradient of water (0.1% TFA) and ACN (0.1% TFA).
  • Lyophilization : Fractions are freeze-dried to yield the white solid.

Solubility Data :

Solvent Solubility (mg/mL) Source
Water ~100
DMSO Soluble
PBS (pH 7.4) 100 mg/mL

Biological Activity and Applications

Research Applications

  • Immune modulation : Used to study C3a receptor interactions and inflammatory pathways.
  • Drug development : Serves as a template for designing C3a receptor antagonists.

Challenges and Optimizations

Synthetic Challenges

  • Low activity : The peptide retains only 1–2% activity of full-length C3a, necessitating high concentrations in assays.
  • Solubility : Requires DMSO or TFA for dissolution, complicating in vivo formulations.

Optimization Strategies

  • Salt formation : Trifluoroacetate improves solubility and stability during storage.
  • Resin selection : Rink amide resin ensures minimal peptide loss during cleavage.

Chemical Reactions Analysis

C3a 70-77 ditrifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

C3a 70-77 ditrifluoroacetate exerts its effects by binding to the complement 3a receptor (C3aR). This interaction triggers a series of intracellular signaling pathways, leading to various biological responses. The peptide selectively desensitizes ileal smooth muscle to complement 3a but not to human complement 5a, indicating a specific interaction with cellular complement 3a binding sites .

Comparison with Similar Compounds

Table 1: Key Differences Between C3a and C3a(70-77) TFA

Property C3a C3a(70-77) TFA
Molecular Weight ~9,200 Da 823.94 Da (free peptide)
Biological Activity Full anaphylatoxin activity 1–2% of C3a’s activity
Receptor Specificity Binds C3aR with high affinity Retains C3aR specificity
Solubility Moderate Enhanced (TFA salt form)
Key Applications Immune activation studies Receptor interaction studies

Comparison with Other Anaphylatoxins: C5a

C5a, another complement-derived anaphylatoxin, shares functional overlap with C3a (e.g., chemotaxis, inflammation). This specificity makes it a valuable tool for dissecting C3a-specific pathways.

Table 2: Functional Activity Comparison

Compound IC50 for LIF Inhibition Key Functional Role
C3a ~10⁻⁸ M (PHA/Con A) Full receptor activation
C3a(70-77) TFA ~10⁻⁷ M (PHA/Con A) Partial agonist, receptor study
C5a N/A Binds C5aR, distinct pathway

Inhibition of Leukocyte Migration and Lymphokine Production

C3a(70-77) TFA suppresses leukocyte inhibitory factor (LIF) generation in human monocytes and T lymphocytes. At 10⁻⁷ M, it inhibits 75% of LIF activity induced by mitogens like PHA or Con A, whereas full-length C3a achieves similar inhibition at 10⁻⁸ M . The peptide also reduces T-cell migration by ~50% at 3 × 10⁻⁸ M (Con A-stimulated cells) .

Table 3: Inhibition of Immune Functions

Function C3a(70-77) TFA IC50 C3a IC50
LIF Inhibition (PHA) ~10⁻⁷ M ~10⁻⁸ M
T-cell Migration 3 × 10⁻⁸ M (Con A) Not reported

Physicochemical Properties and Stability

The TFA salt form improves water solubility (>100 mg/mL) and storage stability (-20°C for 3 years in powder form) compared to the acetate salt or free peptide .

Research Implications and Limitations

Structural modifications or hybrid peptides may enhance efficacy .

Q & A

Q. What is the structural and functional relationship between C3a 70-77 ditrifluoroacetate and the native C3a protein?

this compound is an octapeptide corresponding to the carboxyl terminus (residues 70–77) of the complement component C3a. Despite lacking 69 residues from the N-terminus, it retains 1–2% of the bioactivity of full-length C3a, including histamine release, smooth muscle contraction, and modulation of leukocyte migration . Its specificity for the C3a receptor (C3aR) is preserved, enabling selective study of C3a-C3aR interactions without cross-reactivity with C5a receptors . The ditrifluoroacetate salt enhances solubility and stability compared to the free base .

Q. What are the standard protocols for reconstituting and storing this compound to maintain bioactivity?

Reconstitution :

  • Dissolve in DMSO to 10 mM (1.214 mL DMSO per 1 mg peptide) or in sterile water for higher concentrations .
  • For in vivo studies, prepare working solutions using biocompatible solvents (e.g., 5% DMSO + 30% PEG300 + 60% saline) .

Q. Storage :

FormTemperatureDurationSource
Powder-20°C (dry)3 years
Solution (DMSO)-80°C6 months
Aqueous working solution-20°C1 month

Avoid freeze-thaw cycles to prevent peptide degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported bioactivity (1–2%) of this compound across experimental systems?

Variability in bioactivity may arise from:

  • Receptor density : C3aR expression levels differ across cell types (e.g., monocytes vs. mast cells) . Validate receptor expression via flow cytometry or qPCR.
  • Assay sensitivity : Use functional assays (e.g., histamine release, calcium flux) rather than binding assays to capture low-potency effects .
  • Control comparisons : Include full-length C3a (positive control) and C5a (negative control) to confirm specificity .

Q. What experimental strategies are recommended for elucidating the concentration-dependent dual effects of this compound on immune cells?

Key approaches include:

  • Dose-response profiling : Test concentrations from 10⁻⁹ M to 10⁻⁵ M. Significant suppression of leukocyte inhibitory factor (LIF) occurs at ≥10⁻⁷ M, with >75% inhibition at 10⁻⁶ M .
  • Cross-desensitization : Pre-treat cells with C3a 70-77 to block subsequent C3a-induced responses, confirming receptor specificity .
  • Time-course studies : Monitor transient effects (e.g., vascular permeability) versus sustained responses (e.g., cytokine modulation) .

Q. How should researchers design controls to confirm the specificity of this compound in receptor interaction studies?

  • Negative controls : Use C5a (a related anaphylatoxin) to rule out cross-reactivity .
  • Receptor antagonists : Co-administer C3aR antagonists (e.g., SB 290157) to block peptide effects .
  • Genetic knockdown : CRISPR/Cas9-mediated C3aR knockout cells can isolate receptor-dependent pathways .

Methodological Notes

  • Bioactivity validation : Always compare results with full-length C3a to contextualize the 1–2% activity threshold .
  • Salt-form considerations : While bioactivity is equivalent between salt and free base, ditrifluoroacetate improves solubility for in vivo applications .
  • Ethical compliance : Adhere to institutional guidelines for animal studies, particularly for inflammatory models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.